(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride
Description
(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine hydrochloride is a chiral bicyclic amine derivative with a methoxy substituent at the 1-position and an amine group at the 3-position of the bicyclo[3.3.1]nonane scaffold. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound’s stereochemistry (1S,3R,5R) is critical for its biological interactions, as minor stereochemical changes can drastically alter receptor binding or metabolic pathways .
Properties
IUPAC Name |
(1S,3R,5R)-1-methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-10-4-2-3-8(6-10)5-9(11)7-10;/h8-9H,2-7,11H2,1H3;1H/t8-,9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQTYHXPXWHFKK-RIHXGJNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC(C1)CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]12CCC[C@@H](C1)C[C@H](C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine typically involves several key steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation to form the bicyclo[3.3.1]nonan-9-one core . This core can then be further functionalized to introduce the methoxy and amine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclic core or other functional groups.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research, including:
Biology: Its unique structure makes it a useful tool for studying biological processes and interactions.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins or other biomolecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and related bicyclo[3.3.1]nonane derivatives:
Key Observations:
- Stereochemical Sensitivity : The (1S,3R,5R) configuration distinguishes it from stereoisomers such as (1R,3S,5S)-1-methoxy derivatives, which may exhibit divergent pharmacological profiles .
- Biological Relevance : Carbamate derivatives (e.g., Bis(4-fluorophenyl)methyl carbamate) demonstrate how functionalization at the 3-position can tailor receptor selectivity, suggesting similar opportunities for the target compound .
Physicochemical Properties
| Property | Target Compound | Granisetron Impurity E | Cocaine Hydrochloride |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate | High (HCl salt) |
| logP | ~1.5 (estimated) | ~1.2 | 2.1 |
| Melting Point | Not reported | 144–147°C (carbamate derivative) | 195°C (decomposes) |
| Stability | Stable under refrigeration | Sensitive to oxidation | Hydrolyzes in alkaline conditions |
Biological Activity
(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with a methoxy group and an amine functional group. Its molecular formula is , and it has a molecular weight of approximately 205.7249 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H20ClN |
| Molecular Weight | 205.7249 g/mol |
| CAS Number | 2305202-66-6 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that this compound may exhibit antidepressant-like effects in animal models, potentially by modulating neurotransmitter levels in the brain.
- Analgesic Properties : Preliminary findings suggest that it may also possess analgesic properties, which could be linked to its action on pain pathways.
- Cognitive Enhancement : There is emerging evidence indicating that this compound may improve cognitive functions, possibly through cholinergic mechanisms.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Serotonin Receptor Modulation : It may interact with serotonin receptors, influencing mood and emotional regulation.
- Dopaminergic Pathways : Potential interactions with dopaminergic pathways could explain its effects on cognition and reward mechanisms.
- Cholinergic Activity : The compound might enhance acetylcholine signaling, contributing to improved memory and learning capabilities.
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.
Study 2: Cognitive Enhancement
In a separate study focused on cognitive enhancement, subjects treated with the compound showed improved performance in memory tasks compared to control groups. The results suggested enhanced synaptic plasticity as a potential mechanism.
Study 3: Analgesic Properties
Research investigating the analgesic properties revealed that the compound significantly reduced pain responses in inflammatory pain models, indicating its potential utility in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
